molecular formula C14H21N5 B14463819 N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine CAS No. 67026-36-2

N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine

Cat. No.: B14463819
CAS No.: 67026-36-2
M. Wt: 259.35 g/mol
InChI Key: URAOWGRHICKCQA-UHFFFAOYSA-N
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Description

N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is an organic compound belonging to the class of pyridines and derivatives This compound is characterized by the presence of a cyano group, a pyridinyl group, and a tetramethylpropyl group attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-3-pyridinyl-N’‘-(1,1,2,2-tetramethylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of a pyridinyl isocyanate with a substituted guanidine. For example, the reaction of 4-pyridinyl isocyanate with N-cyano-N’-(1,1,2,2-tetramethylpropyl)guanidine in the presence of a suitable solvent such as tetrahydrofuran (THF) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel opener by binding to the sulfonylurea receptor and modulating the activity of ATP-sensitive potassium channels . This interaction can lead to various physiological effects, including vasodilation and cardioprotection.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N’-3-pyridinyl-N’'-(1,1-dimethylpropyl)guanidine
  • N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine

Uniqueness

N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.

Properties

CAS No.

67026-36-2

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyano-3-pyridin-3-yl-2-(2,3,3-trimethylbutan-2-yl)guanidine

InChI

InChI=1S/C14H21N5/c1-13(2,3)14(4,5)19-12(17-10-15)18-11-7-6-8-16-9-11/h6-9H,1-5H3,(H2,17,18,19)

InChI Key

URAOWGRHICKCQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)N=C(NC#N)NC1=CN=CC=C1

Origin of Product

United States

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